3-Fluoro-5-phenylbenzaldehyde

Descripción general

Descripción

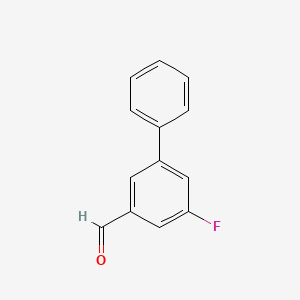

3-Fluoro-5-phenylbenzaldehyde is an organic compound with the molecular formula C13H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position and a phenyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-phenylbenzaldehyde typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source such as hydrogen fluoride (HF) or a fluorinating agent like Selectfluor is used. The reaction conditions often require a catalyst and controlled temperature to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-5-phenylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: 3-Fluoro-5-phenylbenzoic acid.

Reduction: 3-Fluoro-5-phenylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Fluoro-5-phenylbenzaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalization reactions, making it valuable for the development of more complex molecules.

Synthesis of Pharmaceutical Compounds

The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases. For example, derivatives of this compound have been explored for their potential anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth.

Case Study:

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Material Science Applications

In materials science, this compound is used to create functionalized polymers and nanomaterials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Nanoparticle Formation

Research has shown that this compound can be used in the synthesis of polyphenol-containing nanoparticles. These nanoparticles have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Data Table: Properties of Nanoparticles Synthesized with this compound

| Property | Value |

|---|---|

| Size | 50 - 200 nm |

| Surface Charge | -30 mV |

| Drug Loading Capacity | Up to 80% |

| Release Rate | Controlled over 48 hours |

Analytical Applications

This compound is also employed in analytical chemistry as a standard for various spectroscopic techniques. Its distinct spectral features make it suitable for calibration purposes in methods such as NMR and IR spectroscopy.

Spectroscopic Analysis

The compound's unique fluorine atom provides distinct peaks in NMR spectra, allowing for precise structural elucidation of complex organic compounds.

Example:

In a recent study, researchers used this compound as a reference compound to analyze the purity of synthesized pharmaceutical intermediates through ^19F NMR spectroscopy .

Environmental Applications

Emerging research indicates potential applications of this compound in environmental science, particularly in the development of sensors for detecting pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it a candidate for sensor technology.

Sensor Development

Studies are underway to explore the use of derivatives of this compound in creating sensitive and selective sensors for detecting heavy metals and organic pollutants in water sources.

Case Study:

A prototype sensor utilizing a derivative of this compound showed high sensitivity towards lead ions, indicating its potential for environmental monitoring applications .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-phenylbenzaldehyde involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the benzaldehyde, affecting its reactivity and interaction with enzymes or receptors. The compound may act as an inhibitor or activator in biochemical pathways, depending on its specific structure and functional groups .

Comparación Con Compuestos Similares

3-Fluorobenzaldehyde: Lacks the phenyl group at the 5-position.

5-Phenylbenzaldehyde: Lacks the fluorine atom at the 3-position.

3-Chloro-5-phenylbenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 3-Fluoro-5-phenylbenzaldehyde is unique due to the presence of both a fluorine atom and a phenyl group, which can significantly alter its chemical and physical properties compared to its analogs.

Actividad Biológica

3-Fluoro-5-phenylbenzaldehyde is an aromatic aldehyde that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound through a synthesis of existing literature, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a fluoro substituent at the meta position relative to the aldehyde group on a phenyl ring. This structural configuration may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activities of this compound can be categorized into several key areas:

-

Antiviral Activity :

- Compounds with similar structures have shown potential antiviral effects, particularly against viruses like SARS-CoV-2. The mechanism often involves inhibition of viral polymerases or proteases, which are critical for viral replication .

- In studies involving phenolic compounds, derivatives have been noted to inhibit deubiquitinating enzymes such as PLpro, which is essential for viral lifecycle management .

-

Antioxidant Properties :

- Aldehydes in this category often exhibit antioxidant activity, which can protect cells from oxidative stress. This is particularly relevant in the context of inflammation and chronic diseases.

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Studies :

- Oxidative Stress Reduction :

- Enzyme Interaction :

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- In Vivo Studies : Investigating the pharmacokinetics and toxicity profiles in animal models.

- Structure-Activity Relationship (SAR) Studies : Understanding how variations in structure affect biological activity.

- Clinical Trials : Evaluating efficacy in treating specific viral infections or metabolic disorders.

Propiedades

IUPAC Name |

3-fluoro-5-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNRXKNIBDXCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.